phenol CAS No. 1189467-93-3](/img/structure/B1499959.png)

2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol

Overview

Description

2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 196.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioremediation of Environmental Pollutants

Bisphenol A, structurally related to "2,6-Bis(2H7_)propan-2-ylphenol", is a compound of concern due to its classification as an Endocrine Disrupting Chemical (EDC). Research indicates the potential of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A. This bioremediation process involves a reverse micelles system, highlighting the significance of non-aqueous catalysis to enhance the biodegradability of hydrophobic phenolic pollutants. The study demonstrated that the laccase/reverse micelles system could degrade Bisphenol A effectively, signifying an innovative approach towards mitigating the environmental impact of such compounds (Chhaya & Gupte, 2013).

Fate in Terrestrial and Aquatic Environments

Understanding the fate of Bisphenol A in terrestrial and aquatic environments is crucial for assessing its environmental impact. A comprehensive review elaborates on the various biological and non-biological processes responsible for the transformation and degradation of Bisphenol A. It underscores the susceptibility of Bisphenol A to degradation under both oxic and anoxic conditions, offering insights into the environmental longevity and transformation pathways of compounds like "2,6-Bis(2H7_)propan-2-ylphenol" (Im & Löffler, 2016).

Mechanism of Action

Target of Action

The primary target of 1,2,3-trideuterio-5-deuteriooxy-4,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene, also known as Propofol-d18, is the gamma-aminobutyric acid A (GABA A) receptor . This receptor is a ligand-gated chloride channel located in the central nervous system (CNS) . The GABA A receptor plays a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance between neuronal excitation and inhibition

Properties

IUPAC Name |

1,2,3-trideuterio-5-deuteriooxy-4,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBCVFGFOZPWHH-YXZMVERASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662176 | |

| Record name | 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189467-93-3 | |

| Record name | 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Propofol-d18 used in the study instead of regular Propofol?

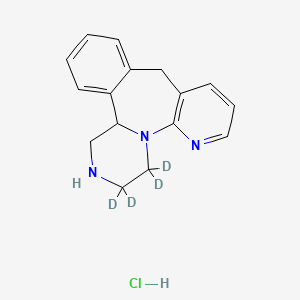

A1: Propofol-d18 is a deuterated form of Propofol, meaning it has a nearly identical chemical structure but with a higher molecular weight due to the presence of deuterium atoms. This difference allows for its distinct detection when analyzed alongside Propofol using mass spectrometry. In the study by Klemens et al., Propofol-d18 serves as an internal standard. [] Internal standards are crucial in analytical techniques like LC-MS/MS as they help correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of Propofol quantification in plasma samples.

Q2: Can you explain the significance of the "EMA guideline" mentioned in the title and how it relates to Propofol-d18?

A2: The European Medicines Agency (EMA) guideline for bioanalytical method validation outlines stringent criteria for developing and validating methods used to measure drugs and metabolites in biological samples. [] The researchers adhered to these guidelines while developing their LC-MS/MS method for simultaneous quantification of Remifentanil and Propofol in human plasma. The use of Propofol-d18 as an internal standard contributes to fulfilling these guidelines by ensuring the method's accuracy, precision, and reliability for measuring Propofol concentrations in a clinical setting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1499901.png)